Pdcd4-IN-1

Description

Structure

3D Structure

Properties

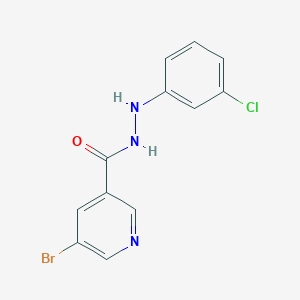

Molecular Formula |

C12H9BrClN3O |

|---|---|

Molecular Weight |

326.57 g/mol |

IUPAC Name |

5-bromo-N'-(3-chlorophenyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C12H9BrClN3O/c13-9-4-8(6-15-7-9)12(18)17-16-11-3-1-2-10(14)5-11/h1-7,16H,(H,17,18) |

InChI Key |

VYRKESGWNTVDIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Pdcd4-IN-1: An In-depth Technical Guide

Therefore, this guide will focus on the well-established mechanism of action of the PDCD4 protein , the molecular target of Pdcd4-IN-1. Understanding the function of the endogenous PDCD4 protein is critical for researchers and drug development professionals working with inhibitors that target this pathway. This guide will provide an in-depth overview of how PDCD4 functions as a tumor suppressor by inhibiting protein translation, complete with signaling pathways, quantitative data, and detailed experimental protocols.

Core Mechanism: PDCD4 as a Suppressor of Cap-Dependent Translation

Programmed Cell Death 4 (PDCD4) is a tumor suppressor protein that plays a crucial role in the regulation of protein synthesis.[5] Its primary mechanism of action is the inhibition of cap-dependent translation, a fundamental process for the expression of many proteins involved in cell growth, proliferation, and survival.[5][6] PDCD4 exerts its inhibitory effect by targeting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[7][8][9]

The key functions of PDCD4 in translation inhibition are:

-

Direct Binding to eIF4A: PDCD4 directly interacts with eIF4A. This binding is mediated by the two C-terminal MA3 domains of PDCD4.[10]

-

Inhibition of Helicase Activity: By binding to eIF4A, PDCD4 inhibits its RNA helicase activity.[7][8] The eIF4A helicase is responsible for unwinding complex secondary structures in the 5' untranslated regions (5'UTRs) of mRNAs, which is a prerequisite for the ribosome to scan and locate the start codon.[8][9] Inhibition of this activity particularly affects the translation of mRNAs with highly structured 5'UTRs, many of which encode oncoproteins.[6]

-

Disruption of the eIF4F Complex: PDCD4 binding to eIF4A prevents the proper assembly of the eIF4F complex, which is composed of eIF4A, the cap-binding protein eIF4E, and the scaffolding protein eIF4G.[6] Specifically, PDCD4 competes with the C-terminal domain of eIF4G for binding to eIF4A, thereby disrupting the formation of a functional translation initiation complex.[7][10]

This multifaceted inhibition of eIF4A leads to a global reduction in cap-dependent translation, which underlies the tumor-suppressive function of PDCD4.

Signaling Pathway of PDCD4-Mediated Translation Inhibition

The following diagram illustrates the central role of PDCD4 in controlling protein synthesis through its interaction with the eIF4A helicase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Transformation suppressor protein Pdcd4 interferes with JNK-mediated phosphorylation of c-Jun and recruitment of the coactivator p300 by c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Impact of Pdcd4, a Translation Inhibitor, on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of Pdcd4, a Translation Inhibitor, on Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CP-547632 | BTK | FGFR | VEGFR | PDGFR | TargetMol [targetmol.com]

An In-depth Technical Guide to the Tumor Suppressor Protein PDCD4

An important note on the nomenclature: Publicly available scientific literature and chemical databases do not contain information on a specific small molecule inhibitor designated "Pdcd4-IN-1". The following guide provides a comprehensive overview of the well-characterized tumor suppressor protein, Programmed Cell Death 4 (PDCD4), which is the intended target of putative inhibitors. This information is crucial for researchers and drug development professionals interested in targeting this pathway.

Executive Summary

Programmed Cell Death 4 (PDCD4) is a multifaceted tumor suppressor protein that plays a critical role in the regulation of cell proliferation, apoptosis, and invasion.[1][2] Its expression is frequently downregulated in a variety of human cancers, and this loss is associated with tumor progression and resistance to therapy.[1][3] PDCD4 exerts its primary function by inhibiting protein translation through its interaction with the eukaryotic translation initiation factor 4A (eIF4A).[4] This guide details the structure, mechanism of action, and key signaling pathways involving PDCD4, providing a foundation for the development of therapeutic strategies aimed at modulating its activity.

Physicochemical and Biological Properties of PDCD4

While no data exists for "this compound", the properties of the human PDCD4 protein are well-documented.

| Property | Value | Reference |

| Gene Name | PDCD4 | |

| Aliases | H731, Neoplastic Transformation Inhibitor | |

| Protein Length | 469 amino acids | |

| Chromosomal Location | 10q24 | |

| Molecular Function | RNA binding, protein binding | |

| Cellular Component | Cytoplasm, nucleus |

Mechanism of Action of PDCD4

PDCD4 primarily functions as a suppressor of cap-dependent translation. This is achieved through its direct interaction with eIF4A, an RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome binding and translation initiation.

Key aspects of PDCD4's mechanism of action include:

-

Inhibition of eIF4A Helicase Activity: PDCD4 binds to eIF4A and inhibits its ATP-dependent RNA helicase activity. This preferentially suppresses the translation of mRNAs with complex secondary structures in their 5' UTRs, which often encode for proteins involved in cell growth and proliferation.

-

Disruption of the eIF4F Complex: The binding of PDCD4 to eIF4A prevents the incorporation of eIF4A into the eIF4F translation initiation complex.

-

Direct mRNA Binding: PDCD4 can also directly bind to specific mRNA targets, such as those for c-Myb, Bcl-xL, and XIAP, to inhibit their translation.

Key Signaling Pathways Involving PDCD4

The expression and activity of PDCD4 are tightly regulated by several key signaling pathways implicated in cancer.

PI3K/Akt/mTORC1 Pathway

The PI3K/Akt/mTORC1 pathway is a central regulator of cell growth and proliferation. A key downstream effector of this pathway, S6 Kinase 1 (S6K1), phosphorylates PDCD4 at Serine 67. This phosphorylation event creates a binding site for the E3 ubiquitin ligase β-TrCP, leading to the polyubiquitination and subsequent proteasomal degradation of PDCD4. Therefore, activation of the PI3K/Akt/mTORC1 pathway results in the downregulation of PDCD4, thereby promoting protein synthesis and cell growth.

Regulation by microRNA-21

PDCD4 is a direct and functionally important target of microRNA-21 (miR-21), an oncomiR that is overexpressed in many cancers. miR-21 binds to the 3' UTR of PDCD4 mRNA, leading to the suppression of its translation and subsequent degradation of the mRNA. This is a significant mechanism by which cancer cells downregulate PDCD4 expression to promote their growth and survival.

Experimental Protocols

The study of PDCD4 involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Western Blotting for PDCD4 Expression

Objective: To determine the protein levels of PDCD4 in cell lysates.

Methodology:

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PDCD4, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

Co-immunoprecipitation of PDCD4 and eIF4A

Objective: To assess the interaction between PDCD4 and eIF4A in vivo.

Methodology:

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against either PDCD4 or eIF4A, followed by the addition of protein A/G-agarose beads to pull down the antibody-protein complexes.

-

Washing: The beads are washed to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are analyzed by Western blotting using antibodies against both PDCD4 and eIF4A.

In Vitro Helicase Assay

Objective: To measure the effect of PDCD4 on the RNA helicase activity of eIF4A.

Methodology:

-

Substrate Preparation: A radiolabeled duplex RNA substrate is prepared.

-

Reaction Setup: Recombinant eIF4A is incubated with the RNA substrate in a reaction buffer containing ATP. Recombinant PDCD4 is added to the experimental reactions.

-

Reaction Termination: The reaction is stopped, and the RNA is resolved on a native polyacrylamide gel.

-

Analysis: The gel is dried and exposed to a phosphor screen. The unwound single-stranded RNA product is quantified to determine the helicase activity.

Conclusion and Future Directions

PDCD4 is a critical tumor suppressor that acts as a brake on protein synthesis. Its frequent downregulation in cancer makes it an attractive, albeit challenging, therapeutic target. The development of small molecules that can either stabilize PDCD4 protein, inhibit its degradation, or mimic its inhibitory effect on eIF4A holds significant promise for cancer therapy. Future research should focus on the discovery and characterization of such compounds, including those that may be designated "this compound" in preclinical development, to validate their therapeutic potential. A thorough understanding of the intricate regulatory networks governing PDCD4 expression and function will be paramount to the success of these endeavors.

References

- 1. The role of Pdcd4 in tumor suppression and protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control Mechanisms of the Tumor Suppressor PDCD4: Expression and Functions [mdpi.com]

- 3. PDCD4 programmed cell death 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Programmed cell death 4 mechanism of action: The model to be updated? - PMC [pmc.ncbi.nlm.nih.gov]

Modulating the PDCD4 Tumor Suppressor Pathway via eIF4A Inhibition: A Technical Guide to Hippuristanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Programmed Cell Death 4 (PDCD4) is a critical tumor suppressor protein that functions primarily by inhibiting the translation initiation factor eIF4A, a DEAD-box RNA helicase. The interaction between PDCD4 and eIF4A impedes the unwinding of complex 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), thereby selectively suppressing the translation of oncoproteins. Direct small-molecule inhibitors of PDCD4 are not yet well-established in the public domain. Consequently, a key strategy to modulate the PDCD4 signaling pathway is to target its binding partner, eIF4A. This guide provides an in-depth technical overview of hippuristanol (B1673253), a potent and selective inhibitor of eIF4A, and its role as a functional modulator of the PDCD4 pathway. We will delve into its binding characteristics, the experimental protocols used for its characterization, and its impact on downstream signaling cascades.

Introduction to the PDCD4-eIF4A Axis

PDCD4 exerts its tumor-suppressive effects by binding to eIF4A and inhibiting its RNA helicase activity. This inhibition prevents the unwinding of secondary structures in the 5' UTR of certain mRNAs, which is a crucial step for the initiation of cap-dependent translation. Many of these target mRNAs encode proteins involved in cell proliferation, survival, and metastasis. The activity of PDCD4 itself is regulated by upstream signaling pathways, notably the PI3K/Akt/mTORC1 pathway. The mTORC1 complex, through the activation of S6 kinase 1 (S6K1), can phosphorylate PDCD4, leading to its ubiquitination and subsequent proteasomal degradation. This degradation relieves the inhibition of eIF4A, promoting the translation of pro-oncogenic proteins.

Given the central role of the PDCD4-eIF4A interaction in controlling cell growth and survival, targeting this axis presents a promising therapeutic strategy. Hippuristanol, a natural product isolated from the coral Isis hippuris, has emerged as a valuable tool and potential therapeutic agent for its selective inhibition of eIF4A.

Hippuristanol: A Potent eIF4A Inhibitor

Hippuristanol is a polyhydroxysteroid that acts as a selective, non-competitive inhibitor of eIF4A. Its mechanism of action involves binding to the C-terminal domain of eIF4A, which allosterically inhibits its RNA binding and helicase activities without affecting its ATPase activity. By locking eIF4A in a closed conformation, hippuristanol effectively mimics the inhibitory function of PDCD4.

Quantitative Data on Hippuristanol Activity

| Assay Type | Target | Parameter | Value | Reference |

| In vitro Translation (Rabbit Reticulocyte Lysate) | Cap-dependent translation | IC50 | ~200 nM | [1] |

| Cell Proliferation (Multiple Myeloma Cells) | Cellular viability | IC50 | ~50 nM | [2] |

| RNA Helicase Assay | eIF4A helicase activity | Inhibition | ~70% at 3-5 µM | [3] |

| ATPase Assay | eIF4A ATPase activity | Inhibition | Dose-dependent | [4] |

Note: IC50 values from cellular assays reflect not only target engagement but also cell permeability and other cellular factors. The in vitro translation and helicase assay values provide a more direct measure of the compound's effect on the molecular machinery.

Experimental Protocols

In Vitro RNA Helicase Assay

This assay measures the ability of eIF4A to unwind a duplex RNA substrate, and the inhibitory effect of compounds like hippuristanol.

Principle: A fluorescently labeled RNA strand is annealed to a quencher-labeled complementary strand. Upon unwinding by eIF4A, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Recombinant human eIF4A1 protein

-

Hippuristanol

-

Fluorescently labeled RNA oligonucleotide (e.g., 5'-Cy3-[RNA sequence]-3')

-

Quencher-labeled complementary RNA oligonucleotide (e.g., 5'-[complementary RNA sequence]-Iowa Black® FQ-3')

-

Capture DNA/RNA oligonucleotide (unlabeled, complementary to the fluorescent strand to prevent re-annealing)

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 2.5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

ATP solution (100 mM)

-

384-well microplate, black, low-volume

-

Plate reader capable of fluorescence detection (Excitation/Emission ~550/570 nm for Cy3)

Procedure:

-

Substrate Annealing: Prepare the RNA duplex by mixing the fluorescently labeled and quencher-labeled oligonucleotides in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and then cool slowly to room temperature.

-

Reaction Mix Preparation: Prepare a master mix containing the assay buffer, annealed RNA duplex (final concentration ~10 nM), and capture strand (final concentration ~50 nM).

-

Compound Preparation: Prepare serial dilutions of hippuristanol in DMSO. Then, dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme Preparation: Dilute recombinant eIF4A1 in assay buffer to the desired final concentration (e.g., 50-100 nM).

-

Assay Assembly:

-

Add the diluted hippuristanol or DMSO control to the microplate wells.

-

Add the reaction mix to the wells.

-

Add the diluted eIF4A1 to the wells.

-

-

Initiation and Measurement: Initiate the reaction by adding ATP to a final concentration of 1-2 mM. Immediately place the plate in the plate reader and begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the initial rate of the unwinding reaction for each concentration of hippuristanol. Plot the rates against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Translation Assay

This assay assesses the effect of hippuristanol on overall cap-dependent protein synthesis.

Principle: A bicistronic reporter mRNA containing a cap-dependent firefly luciferase and a cap-independent (IRES-driven) Renilla luciferase is translated in a cell-free system (e.g., rabbit reticulocyte lysate). Inhibition of eIF4A will selectively decrease the translation of the cap-dependent firefly luciferase.

Materials:

-

Rabbit Reticulocyte Lysate (RRL), nuclease-treated

-

Bicistronic reporter mRNA (e.g., FF-HCV-Ren)

-

Hippuristanol

-

Amino acid mixture

-

Luciferase assay reagents (for both firefly and Renilla)

-

Luminometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine RRL, the amino acid mixture, and the bicistronic reporter mRNA.

-

Inhibitor Addition: Add hippuristanol at various concentrations (or DMSO as a control).

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.

-

Luciferase Measurement:

-

Take an aliquot of the reaction and add it to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each condition. This ratio reflects the specific inhibition of cap-dependent translation. Calculate the percent inhibition relative to the DMSO control and determine the IC50.

Signaling Pathways and Visualizations

Hippuristanol's inhibition of eIF4A has significant downstream effects on signaling pathways that are regulated by PDCD4. By functionally mimicking PDCD4, hippuristanol can suppress the translation of key proteins involved in cell survival and proliferation, such as those regulated by the NF-κB and AP-1 transcription factors.

PDCD4-eIF4A Signaling Pathway and Hippuristanol's Point of Intervention

The following diagram illustrates the mTORC1-S6K1 pathway leading to PDCD4 degradation and the subsequent activation of eIF4A-mediated translation. It also shows how hippuristanol intervenes in this process.

References

In Vitro Activity of Pdcd4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Pdcd4-IN-1, a known inhibitor of the tumor suppressor protein Programmed Cell Death 4 (Pdcd4). This document details the mechanism of action of Pdcd4, the reported binding affinity of this compound, and provides exemplar experimental protocols for the in vitro characterization of such inhibitors.

Introduction to Pdcd4 and its Inhibition

Programmed Cell Death 4 (Pdcd4) is a tumor suppressor that plays a crucial role in regulating cell proliferation, transformation, and apoptosis.[1][2][3] Its primary mechanism of action involves the inhibition of protein translation. Pdcd4 directly binds to the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1][4] This interaction prevents eIF4A from unwinding the 5' untranslated regions (5'UTRs) of certain mRNAs, particularly those with complex secondary structures that often encode for oncoproteins and growth factors. By inhibiting eIF4A's helicase activity, Pdcd4 effectively suppresses the translation of these key proteins, thereby halting tumor progression.

Pdcd4 is frequently downregulated in various cancers, which correlates with tumor progression and resistance to chemotherapy. Therefore, modulating the Pdcd4 pathway is a topic of significant interest in cancer research. While strategies to stabilize or increase Pdcd4 levels are being explored, small molecule inhibitors of Pdcd4's interaction with eIF4A, such as this compound, represent a valuable tool for studying the downstream consequences of releasing this translational brake.

This compound has been identified as an inhibitor of Pdcd4. The primary reported quantitative measure of its activity is a dissociation constant (Kd).

Quantitative Data for this compound

The following table summarizes the available quantitative data for the in vitro activity of this compound. This data is essential for comparing its potency against other potential modulators of the Pdcd4-eIF4A interaction.

| Parameter | Value | Assay Type | Cell Line / System | Reference |

| Kd | 350 nM | Not Specified | N/A | |

| IC50 | Data Not Available | e.g., HTRF, FP | Recombinant Proteins | - |

| EC50 | Data Not Available | e.g., CETSA, Reporter Assay | e.g., HT-22, HEK293 | - |

| Ki | Data Not Available | e.g., Enzyme Kinetics | Recombinant Proteins | - |

Note: Further experimental validation is required to determine IC50, EC50, and Ki values.

Core Signaling Pathways Involving Pdcd4

Pdcd4 is a central node in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is key to interpreting the cellular effects of a Pdcd4 inhibitor.

Figure 1: Key signaling pathways regulated by Pdcd4.

As shown in Figure 1, Pdcd4 is negatively regulated by the PI3K/Akt/mTOR pathway, which leads to its phosphorylation by S6K1 and subsequent proteasomal degradation. In turn, Pdcd4 suppresses the JNK/AP-1 and NF-κB pathways, thereby inhibiting transcription of genes involved in cell proliferation, invasion, and inflammation.

Experimental Protocols for In Vitro Characterization

The following sections describe detailed methodologies for key experiments to characterize the in vitro activity of a Pdcd4 inhibitor like this compound. These protocols are based on established techniques for studying protein-protein interaction inhibitors.

Biochemical Assays: Quantifying Direct Inhibition

These assays utilize purified recombinant proteins to measure the direct interaction between Pdcd4 and eIF4A and how it is disrupted by an inhibitor.

HTRF is a proximity-based assay that measures the disruption of the Pdcd4-eIF4A complex.

Principle: Recombinant GST-tagged Pdcd4 and His-tagged eIF4A are used. An anti-GST antibody labeled with a Europium cryptate donor and an anti-His antibody labeled with an XL665 acceptor are added. When Pdcd4 and eIF4A interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA, 0.05% Tween-20.

-

Dilute recombinant GST-Pdcd4 and His-eIF4A to optimal concentrations (e.g., 5-10 nM) in assay buffer.

-

Dilute anti-GST-Europium and anti-His-XL665 antibodies in assay buffer according to the manufacturer's instructions.

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of this compound dilution or DMSO (vehicle control) to each well.

-

Add 4 µL of the GST-Pdcd4/His-eIF4A protein mix to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 4 µL of the antibody mix (anti-GST-Europium and anti-His-XL665).

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.

-

References

- 1. PDCD4 inhibits translation initiation by binding to eIF4A using both its MA3 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The Transformation Suppressor Pdcd4 Is a Novel Eukaryotic Translation Initiation Factor 4A Binding Protein That Inhibits Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Cellular Landscape of Pdcd4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of Pdcd4-IN-1, a small molecule inhibitor of the tumor suppressor protein Programmed Cell Death 4 (Pdcd4). While detailed primary data on this compound from its originating patent (CN115385914) is not publicly accessible, this document synthesizes available information from commercial suppliers and the extensive body of research on its target, Pdcd4. This guide delves into the molecular interactions of Pdcd4, its role in translational regulation, and the downstream signaling pathways affected by its inhibition. The content is designed to support researchers and professionals in drug discovery and development by providing a thorough understanding of the therapeutic potential of targeting Pdcd4.

Introduction to this compound

This compound is a novel small molecule inhibitor of Programmed Cell Death 4 (Pdcd4). It has been identified as a potential therapeutic agent, particularly in the context of neurological and oncological research. The primary known cellular target of this compound is the Pdcd4 protein.

Physicochemical Properties and Quantitative Data

The primary quantitative data available for this compound pertains to its binding affinity for its target, Pdcd4.

| Parameter | Value | Source |

| Binding Affinity (Kd) for Pdcd4 | 350 nM | MedChemExpress |

Note: Further quantitative data such as IC50 values for specific cellular processes and detailed pharmacokinetic/pharmacodynamic profiles are not yet publicly available.

The Primary Cellular Target: Programmed Cell Death 4 (Pdcd4)

Pdcd4 is a well-characterized tumor suppressor protein that plays a crucial role in the regulation of protein synthesis. Its expression is often downregulated in various cancers, and it is involved in cellular processes such as proliferation, apoptosis, and transformation.

Mechanism of Action of Pdcd4

The principal function of Pdcd4 is the inhibition of translation initiation. It achieves this by binding to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. The key aspects of this interaction are:

-

Binding to eIF4A: Pdcd4 directly interacts with eIF4A through its two C-terminal MA3 domains. This binding prevents eIF4A from associating with eIF4G, a scaffold protein essential for the formation of the eIF4F translation initiation complex.

-

Inhibition of Helicase Activity: By binding to eIF4A, Pdcd4 inhibits its RNA helicase activity. This is particularly effective for mRNAs that possess structured 5' untranslated regions (UTRs), which require eIF4A's helicase function to be unwound for ribosomal scanning and translation initiation.

-

Competition with eIF4G: Pdcd4 acts as a competitive inhibitor for the binding of eIF4G to eIF4A. This disruption of the eIF4F complex is a key mechanism for its translational repression.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} caption: "Mechanism of Pdcd4-mediated translation inhibition."

Cellular Effects of this compound

By inhibiting Pdcd4, this compound is expected to antagonize the cellular functions of Pdcd4. This leads to a promotion of translation, particularly of mRNAs that are normally suppressed by Pdcd4.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

A key reported downstream effect of this compound is the promotion of Brain-Derived Neurotrophic Factor (BDNF) expression.

-

Experimental System: This effect has been observed in the hippocampal neuron cell line, HT-22.[1][2]

-

Mechanism: The mRNA encoding BDNF is known to have a structured 5'-UTR, making its translation sensitive to the activity of eIF4A. By inhibiting Pdcd4, this compound relieves the suppression of eIF4A, leading to enhanced translation of BDNF mRNA. This finding is supported by research showing that silencing Pdcd4 in the hippocampus has antidepressant effects in mice, which is linked to the upregulation of BDNF.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} caption: "Signaling pathway of this compound leading to increased BDNF expression."

Experimental Protocols

Due to the limited public availability of the primary research on this compound, detailed experimental protocols for its synthesis and specific biological assays are not available. However, this section outlines general methodologies commonly used to study the effects of small molecule inhibitors on the Pdcd4-eIF4A axis.

In Vitro Binding Assay (e.g., Surface Plasmon Resonance - SPR)

-

Objective: To determine the binding affinity (Kd) of this compound to recombinant Pdcd4 protein.

-

Methodology:

-

Immobilize purified recombinant human Pdcd4 protein on a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface.

-

Measure the change in the refractive index at the surface as the inhibitor binds to the immobilized protein.

-

Analyze the association and dissociation kinetics to calculate the equilibrium dissociation constant (Kd).

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of this compound with Pdcd4 in a cellular context.

-

Methodology:

-

Treat intact cells (e.g., HT-22) with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge the lysates to pellet aggregated proteins.

-

Analyze the amount of soluble Pdcd4 remaining in the supernatant at each temperature by Western blotting.

-

Binding of this compound is expected to stabilize the Pdcd4 protein, resulting in a higher melting temperature compared to the vehicle control.

-

Western Blot Analysis for BDNF Expression

-

Objective: To quantify the effect of this compound on BDNF protein levels in cells.

-

Methodology:

-

Culture HT-22 cells and treat with varying concentrations of this compound for a specified time course.

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for BDNF, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).

-

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} caption: "Workflow for assessing BDNF protein expression."

Potential Therapeutic Applications

The ability of this compound to upregulate BDNF expression suggests its potential in treating neurological and psychiatric disorders where BDNF levels are implicated, such as:

-

Major Depressive Disorder: Reduced BDNF levels are a hallmark of depression, and many antidepressant therapies are thought to exert their effects by increasing BDNF.

-

Neurodegenerative Diseases: BDNF has neuroprotective effects and is being investigated as a therapeutic target in conditions like Alzheimer's and Parkinson's disease.

Furthermore, given the role of Pdcd4 as a tumor suppressor, inhibitors of Pdcd4 could have complex effects in oncology. While promoting translation might seem counterintuitive for cancer treatment, the specific context and the downstream targets of Pdcd4 are critical. The therapeutic strategy would likely depend on the specific cancer type and its reliance on the translational control exerted by Pdcd4.

Conclusion and Future Directions

This compound is a promising research tool for investigating the cellular consequences of Pdcd4 inhibition. Its ability to promote BDNF expression in a neuronal cell line opens avenues for its exploration in neuropharmacology. However, a comprehensive understanding of its cellular targets and mechanism of action is contingent on the public availability of the primary research data. Future studies should focus on:

-

Elucidating the full chemical structure and synthesis of this compound.

-

Conducting comprehensive selectivity profiling to identify potential off-target effects.

-

Performing in vivo studies to validate its therapeutic efficacy and safety in animal models of depression and other relevant diseases.

-

Investigating its impact on the translation of a broader range of mRNAs to understand its full spectrum of cellular activity.

This technical guide provides a solid foundation for researchers interested in this compound and the broader field of translational control in disease. As more data becomes available, a more complete picture of the therapeutic potential of this and other Pdcd4 inhibitors will emerge.

References

Technical Whitepaper: The Inhibition of Pdcd4 as a Therapeutic Strategy for Upregulating BDNF Expression in Neurons

Audience: Researchers, scientists, and drug development professionals.

Abstract: Programmed cell death 4 (Pdcd4) has been identified as a critical endogenous suppressor of Brain-Derived Neurotrophic Factor (BDNF) translation. Its mechanism involves the inhibition of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for unwinding the structured 5' untranslated region (5'UTR) of BDNF mRNA. Consequently, inhibiting the function of Pdcd4 presents a promising therapeutic avenue for conditions associated with reduced BDNF levels, such as major depressive disorder. While specific data on a compound named "Pdcd4-IN-1" is not prevalent in the reviewed literature, this guide synthesizes the core principles and methodologies for evaluating inhibitors of the Pdcd4-eIF4A interaction, using a well-documented peptide inhibitor as a functional proxy. This document details the underlying signaling pathways, quantitative effects on BDNF expression, and the requisite experimental protocols for investigating compounds that target this pathway.

Core Signaling Pathway: Pdcd4-Mediated Repression of BDNF Translation

Pdcd4 acts as a crucial brake on the translation of specific mRNAs characterized by complex secondary structures in their 5'UTRs. BDNF, particularly the splice variant IIc, is a primary target of this regulation.[1] Pdcd4 binds directly to the RNA helicase eIF4A, sequestering it and preventing its incorporation into the eIF4F translation initiation complex.[2][3] This inhibition of eIF4A's helicase activity stalls the scanning process of the ribosome, leading to a selective repression of BDNF protein synthesis without affecting its mRNA transcription levels.[1] This post-transcriptional control mechanism makes the Pdcd4-eIF4A interaction a precise target for therapeutic intervention.

Upstream Regulation via the mTORC1 Pathway

The activity of Pdcd4 is itself tightly regulated by upstream signaling cascades, notably the mTORC1 pathway. When mTORC1 is active, it phosphorylates downstream targets, leading to the phosphorylation of Pdcd4. This phosphorylation event marks Pdcd4 for ubiquitination and subsequent degradation by the proteasome.[1] Conditions like chronic stress can decrease mTORC1 activity, resulting in an accumulation of Pdcd4 protein, enhanced repression of BDNF translation, and subsequent synaptic plasticity impairments. Therefore, a decrease in mTORC1 signaling effectively amplifies the inhibitory effect of Pdcd4 on BDNF.

Mechanism of Action for a Pdcd4-eIF4A Inhibitor

A therapeutic agent, hereafter referred to as a "Pdcd4 inhibitor," would function by disrupting the protein-protein interaction between Pdcd4 and eIF4A. A documented example is the peptide inhibitor TAT-eIF4A VI, which has been shown to specifically block this association. By preventing Pdcd4 from binding to eIF4A, the inhibitor effectively liberates eIF4A, allowing it to re-engage with the eIF4F complex. This restores the helicase activity necessary to unwind the BDNF 5'UTR, thereby relieving translational repression and increasing the synthesis of BDNF protein.

Quantitative Data on the Effects of Pdcd4-eIF4A Inhibition

Studies utilizing the peptide inhibitor TAT-eIF4A VI provide quantitative evidence for the upregulation of BDNF. Administration of this inhibitor to cultured neurons resulted in a robust and dose-dependent increase in BDNF protein expression.

| Treatment Group | Compound | Dose | Outcome Measure | Result | Reference |

| Control | TAT-NC (Negative Control) | N/A | BDNF Protein Level (Neuron Culture) | Baseline | |

| Experimental | TAT-eIF4A VI | Dose-dependent | BDNF Protein Level (Neuron Culture) | Robust Increase | |

| Experimental | TAT-eIF4A VI | 24h Administration | BDNF Protein Level (ELISA) | Significant Increase |

Table 1: Summary of quantitative effects of a Pdcd4-eIF4A inhibitor on BDNF expression.

Furthermore, the functional consequences of Pdcd4 manipulation are evident in studies of Pdcd4 knockout (KO) mice. Under chronic restraint stress (CRS), wild-type mice show a significant drop in BDNF protein levels, but this reduction is abolished in Pdcd4 KO mice, demonstrating that Pdcd4 is essential for stress-induced BDNF downregulation.

| Genotype / Condition | BDNF mRNA Level | BDNF Protein Level | Synaptic Spine Density (DG) | Reference |

| Wild-Type (No Stress) | Baseline | Baseline | Baseline | |

| Wild-Type (CRS) | Decreased | Decreased | Decreased | |

| Pdcd4 KO (No Stress) | Baseline | Baseline | Baseline | |

| Pdcd4 KO (CRS) | Decreased | No Change | No Change |

Table 2: Effect of Pdcd4 knockout on BDNF levels and neuronal morphology under stress.

Experimental Protocols

Investigating a novel Pdcd4 inhibitor requires a series of robust biochemical and cell-based assays to validate its mechanism and efficacy.

Co-Immunoprecipitation (Co-IP) to Validate Target Engagement

This protocol verifies that the inhibitor disrupts the physical interaction between Pdcd4 and eIF4A in a cellular context.

-

Cell Preparation: Co-transfect HEK293 cells with plasmids expressing Flag-tagged Pdcd4 and HA-tagged eIF4A.

-

Treatment: Treat the transfected cells with the Pdcd4 inhibitor (e.g., TAT-eIF4A VI) or a negative control peptide at various concentrations for a predetermined time (e.g., 24 hours).

-

Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody to pull down Flag-Pdcd4 and any associated proteins. Use protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Flag and anti-HA antibodies to detect Pdcd4 and co-precipitated eIF4A, respectively. A successful inhibitor will show a dose-dependent decrease in the amount of HA-eIF4A pulled down with Flag-Pdcd4.

Western Blot for BDNF Protein Expression

This protocol quantifies the change in BDNF protein levels in neurons following inhibitor treatment.

-

Cell Culture and Treatment: Culture primary neurons (e.g., hippocampal or cortical neurons) to the desired day in vitro (DIV). Treat the neurons with the Pdcd4 inhibitor or vehicle control for 24 hours.

-

Protein Extraction: Harvest the cells and extract total protein using RIPA buffer with protease inhibitors.

-

Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against BDNF overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the BDNF signal to the loading control signal to determine the relative change in expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted BDNF

This protocol measures the concentration of BDNF protein secreted into the cell culture medium.

-

Sample Collection: After treating cultured neurons with the inhibitor as described above, collect the conditioned media.

-

Assay Performance: Use a commercial BDNF ELISA kit, following the manufacturer’s instructions. Briefly, this involves adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.

-

Incubation: Incubate the plate to allow BDNF in the samples to bind to the immobilized antibody.

-

Detection: Add a second, biotinylated anti-BDNF antibody, followed by a streptavidin-HRP conjugate.

-

Substrate Reaction: Add a TMB substrate solution to develop a colorimetric signal. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the BDNF concentration in the samples by comparing their absorbance values to the standard curve.

References

- 1. Programmed cell death 4 as an endogenous suppressor of BDNF translation is involved in stress-induced depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Programmed cell death 4 mechanism of action: The model to be updated? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of Pdcd4 in tumor suppression and protein translation - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Function of Tumor Suppressor PDCD4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: While a specific chemical probe designated "Pdcd4-IN-1" is not documented in the current scientific literature, the critical role of Programmed Cell Death 4 (PDCD4) as a tumor suppressor warrants a comprehensive understanding of its function and regulation. This technical guide provides an in-depth overview of PDCD4, its mechanism of action, and a suite of established experimental protocols for its study. The focus is on providing researchers with the necessary tools to investigate PDCD4's role in cellular processes and its potential as a therapeutic target.

Introduction to PDCD4: A Key Regulator of Protein Synthesis

Programmed Cell Death 4 (PDCD4) is a highly conserved protein that functions as a crucial tumor suppressor, with its expression frequently diminished in a wide array of human cancers.[1][2] The primary biochemical role of PDCD4 is the inhibition of cap-dependent mRNA translation.[1][3] This is achieved through its direct interaction with the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[3][4] By binding to eIF4A, PDCD4 inhibits its helicase activity, which is essential for unwinding complex secondary structures in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs).[1][4] Consequently, PDCD4 selectively curtails the translation of a subset of mRNAs, many of which encode proteins that are pivotal for cell growth, proliferation, and survival.

Quantitative and Functional Data: PDCD4's Molecular Interactions

The tumor-suppressive activities of PDCD4 are underpinned by its ability to interact with a network of proteins, thereby modulating their functions. The following table summarizes the key interacting partners of PDCD4 and the functional consequences of these interactions.

| Interacting Partner | Domain of Interaction on PDCD4 | Functional Outcome of Interaction | Key References |

| eIF4A (eIF4A1 & eIF4A2) | MA-3 domains | Inhibits eIF4A's RNA helicase activity, leading to the suppression of cap-dependent translation. | [3][4][5] |

| eIF4G | Not specified | Competes with eIF4G for binding to eIF4A, thereby disrupting the formation of the eIF4F translation initiation complex. | [6] |

| Twist1 | Binds to the DNA-binding domain of Twist1 | Inhibits the DNA-binding capacity of Twist1, resulting in the downregulation of its target genes, such as Y-box binding protein-1 (YB-1). | [7][8] |

| p65 (RelA subunit of NF-κB) | Not specified | Suppresses NF-κB-dependent gene transcription. | [8][9] |

| Sp1 and Sp3 | Not specified | Inhibits the expression of the urokinase receptor (u-PAR), a key factor in tumor invasion. | [6][9] |

| c-Jun | Not specified | Suppresses the activation of c-Jun and, consequently, AP-1-dependent transcription. | [6][10] |

| Poly(A)-binding protein (PABP) | C-terminal PABP binding site | Implicated in the regulation of translation termination. | [8][11] |

| DAXX | Not specified | Inhibits the function of DAXX-mediated HipK2. | [8] |

PDCD4 in Cellular Signaling Networks

PDCD4 is a central hub in several signaling pathways that are commonly dysregulated in cancer. Its expression and activity are tightly controlled by upstream signals, and its function, in turn, impacts numerous downstream cellular processes.

Caption: PDCD4 is a central node in oncogenic signaling, negatively regulated by the PI3K/Akt/mTOR pathway and miR-21, and a suppressor of pro-cancerous transcription factors.

Recommended Experimental Protocols

The following section details robust methodologies for the investigation of PDCD4 function in a laboratory setting.

Western Blot Analysis of PDCD4 and Associated Signaling

-

Objective: To quantify the protein levels of PDCD4 and assess the activation status of its upstream and downstream signaling components.

-

Methodology:

-

Lysate Preparation: Harvest cells and lyse in RIPA buffer fortified with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Use a BCA or Bradford assay to determine the protein concentration of each sample.

-

Gel Electrophoresis: Load 20–50 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites by incubating the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting PDCD4, phospho-Akt (Ser473), total Akt, phospho-S6K1 (Thr389), total S6K1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Co-Immunoprecipitation (Co-IP) for PDCD4-eIF4A Interaction

-

Objective: To validate the in-cell interaction between PDCD4 and its primary target, eIF4A.

-

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer (e.g., 1% NP-40 based buffer with protease inhibitors).

-

Pre-clearing: To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PDCD4 antibody or a corresponding isotype control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluates by Western blotting using antibodies against both eIF4A and PDCD4.

-

Functional Studies using siRNA-Mediated Knockdown

-

Objective: To determine the functional role of PDCD4 in cellular processes such as proliferation and invasion.

-

Methodology:

-

Transfection: Seed cells and transfect them with either a validated siRNA targeting PDCD4 or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Incubation: Culture the cells for 48 to 72 hours to ensure efficient knockdown of PDCD4 mRNA and protein.

-

Knockdown Validation: Confirm the reduction of PDCD4 protein levels via Western blot analysis.

-

Phenotypic Assays: Subject the cells to functional assays, including:

-

Cell Proliferation Assays: Utilize MTT, WST-1, or direct cell counting to measure changes in cell proliferation rates.

-

Transwell Invasion/Migration Assays: Assess the impact of PDCD4 knockdown on the invasive and migratory capabilities of the cells.

-

Colony Formation Assays: Evaluate the long-term clonogenic survival and growth of the cells.

-

-

A General Experimental Workflow for PDCD4 Research

The following diagram provides a logical and structured workflow for a typical research project focused on elucidating the role of PDCD4 in a specific biological context.

Caption: A structured experimental workflow for investigating the function of PDCD4, from initial expression analysis to detailed mechanistic studies.

References

- 1. The role of Pdcd4 in tumor suppression and protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dissecting the Roles of PDCD4 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dissecting the Roles of PDCD4 in Breast Cancer [frontiersin.org]

- 5. Programmed cell death 4 mechanism of action: The model to be updated? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDCD4 programmed cell death 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. PDCD4 inhibits lung tumorigenesis by the suppressing p62-Nrf2 signaling pathway and upregulating Keap1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Control Mechanisms of the Tumor Suppressor PDCD4: Expression and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Pdcd4, a Translation Inhibitor, on Drug Resistance [mdpi.com]

- 11. Discovery of a novel role of tumor suppressor PDCD4 in stimulation of translation termination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Putative Pdcd4 Inhibitor

For: Researchers, scientists, and drug development professionals.

Subject: Recommended Methodologies for In Vitro Characterization of a Pdcd4 Inhibitor.

Abstract

Programmed cell death 4 (Pdcd4) is a well-documented tumor suppressor that functions primarily by inhibiting protein translation. It achieves this by binding to the eukaryotic translation initiation factor 4A (eIF4A), a key component of the translation machinery.[1][2][3] Downregulation of Pdcd4 is observed in various cancers and is associated with tumor progression and drug resistance.[1][4] Consequently, the modulation of Pdcd4 activity is a promising avenue for cancer therapy. While the specific inhibitor "Pdcd4-IN-1" is not documented in publicly available scientific literature, this document provides a comprehensive guide for the in vitro characterization of any putative Pdcd4 inhibitor. The following sections detail the mechanism of action of Pdcd4, recommend in vitro assays to assess inhibitor efficacy, and provide standardized protocols for these experiments.

Pdcd4 Signaling Pathway

Pdcd4 is a critical node in cellular signaling, integrating inputs from various pathways to regulate protein synthesis. Its activity is primarily controlled through phosphorylation-dependent proteasomal degradation. Key signaling pathways influencing Pdcd4 stability and function include the PI3K/Akt/mTOR and MAPK/ERK pathways. Activation of these pathways leads to the phosphorylation of Pdcd4, its subsequent ubiquitination by the E3 ligase β-TrCP, and degradation by the proteasome. This relieves the inhibition on eIF4A, promoting the translation of proteins involved in cell proliferation, survival, and invasion.

Recommended In Vitro Assays and Protocols

The following assays are recommended for the characterization of a novel Pdcd4 inhibitor. A typical workflow would involve an initial screen to determine the optimal concentration range, followed by more detailed mechanistic studies.

Cell Viability/Cytotoxicity Assay

This initial assay is crucial for determining the concentration range at which the inhibitor affects cell viability. This will help in establishing the IC50 (half-maximal inhibitory concentration) and guiding the concentrations used in subsequent experiments.

Protocol:

-

Cell Seeding: Seed cancer cells known to have low Pdcd4 expression (e.g., various breast, lung, or colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the Pdcd4 inhibitor (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add fresh media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Use a suitable cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue). Follow the manufacturer's instructions to measure cell viability.

-

Data Analysis: Plot the cell viability against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

| Parameter | Recommended Range |

| Seeding Density | 5,000 - 10,000 cells/well |

| Inhibitor Concentration | 0.01 - 100 µM (logarithmic scale) |

| Incubation Time | 24 - 72 hours |

Western Blot Analysis

Western blotting can be used to assess the inhibitor's effect on the Pdcd4 protein itself and its downstream targets. An effective inhibitor of Pdcd4 degradation would be expected to increase total Pdcd4 levels.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the Pdcd4 inhibitor at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Pdcd4 (and phosphorylated Pdcd4 if an antibody is available) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

| Parameter | Recommended Value |

| Protein Load | 20 - 30 µg |

| Primary Antibody Dilution | As per manufacturer's recommendation |

| Inhibitor Concentration | 0.5x, 1x, 2x of IC50 |

In Vitro Translation Assay

To directly assess the functional consequence of Pdcd4 inhibition (i.e., the impact on protein synthesis), an in vitro translation assay can be performed.

Protocol:

-

Prepare Cell Lysates: Treat cells with the Pdcd4 inhibitor at various concentrations for an appropriate duration. Prepare translation-competent cell-free lysates.

-

In Vitro Translation Reaction: Set up in vitro translation reactions using the cell lysates, a reporter mRNA (e.g., luciferase), and radiolabeled amino acids (e.g., ³⁵S-methionine) or a non-radioactive detection system.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes.

-

Analysis: Measure the amount of newly synthesized protein. For radiolabeled assays, this can be done by SDS-PAGE and autoradiography or by scintillation counting. For non-radioactive methods, follow the manufacturer's protocol (e.g., luminescence measurement for luciferase).

-

Data Interpretation: An increase in protein synthesis in the presence of the inhibitor would suggest that it effectively counteracts the translational repression by Pdcd4.

| Parameter | Recommended Value |

| Incubation Time | 60 - 90 minutes |

| Temperature | 30°C |

| Reporter | Luciferase mRNA |

Conclusion

While the specific compound "this compound" remains to be characterized in the public domain, the protocols and workflows outlined in this document provide a robust framework for the in vitro evaluation of any potential inhibitor of Pdcd4. A systematic approach, starting with dose-response studies and progressing to mechanistic assays, will be crucial in elucidating the therapeutic potential of such a compound. Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Pdcd4-IN-1 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility and stability of the Programmed cell death 4 (Pdcd4) inhibitor, Pdcd4-IN-1, in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Introduction to this compound

Programmed cell death protein 4 (Pdcd4) is a tumor suppressor that inhibits protein translation and tumor progression.[1][2] It functions by binding to the eukaryotic translation initiation factor 4A (eIF4A), thereby inhibiting its helicase activity.[3] The downregulation of Pdcd4 is observed in numerous cancers and is associated with tumor progression.[1] this compound is a small molecule inhibitor of Pdcd4 with a reported Kd value of 350 nM.[4] It is a valuable tool for studying the cellular functions of Pdcd4 and for preclinical investigations into its therapeutic potential.

Pdcd4 Signaling Pathway

Pdcd4 is a central node in a complex signaling network that governs cell growth, proliferation, and apoptosis. Its expression and function are regulated by various upstream pathways, and it, in turn, modulates several downstream effectors. The PI3K/Akt and MAPK/ERK pathways, often activated by growth factors, can lead to the phosphorylation and subsequent proteasomal degradation of Pdcd4, thus promoting cell proliferation. Conversely, Pdcd4 can suppress the JNK/c-Jun signaling pathway to inhibit cell proliferation and enhance sensitivity to certain chemotherapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Translation inhibitor Pdcd4 is targeted for degradation during tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Transformation Suppressor Pdcd4 Is a Novel Eukaryotic Translation Initiation Factor 4A Binding Protein That Inhibits Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Treating Hippocampal Neurons with Pdcd4-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the treatment of primary hippocampal neurons with a hypothetical small molecule inhibitor of Programmed Cell Death 4 (Pdcd4), referred to herein as Pdcd4-IN-1. These protocols are intended to serve as a foundational methodology that can be adapted and optimized for specific experimental needs.

Programmed Cell Death 4 (Pdcd4) is a multifaceted protein that acts as a tumor suppressor by inhibiting the initiation of protein translation.[1][2] In the nervous system, Pdcd4 is expressed in various neuronal cell types, including those in the hippocampus and cortex.[3][4] It plays a significant role in regulating axonal growth, synaptic plasticity, and neuronal responses to stress and injury.[1][5] Pdcd4 exerts its function in part by binding to the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, thereby suppressing the translation of specific mRNAs.[1][2] The activity and degradation of Pdcd4 are regulated by upstream signaling pathways, including the mTOR-p70S6K and MAPK/NF-κB pathways.[1][6] Given its role in fundamental neuronal processes, pharmacological inhibition of Pdcd4 may offer a therapeutic strategy for promoting axon regeneration and modulating neuronal plasticity.

Data Presentation

The following tables summarize quantitative data related to the modulation of Pdcd4 in neurons, based on existing literature, and provide a template for recording experimental data when using a novel inhibitor like this compound.

Table 1: Summary of Quantitative Effects of Pdcd4 Modulation in Neurons

| Experimental Model | Method of Pdcd4 Modulation | Outcome Measure | Observed Effect | Reference |

| Primary Cortical Neurons | Overexpression of Pdcd4 | Axonal Length | 25% decrease | [1] |

| Primary Cortical Neurons | siRNA-mediated knockdown of Pdcd4 | Axonal Length | 18% increase | [1] |

| Primary Neurons | Bicuculline stimulation (1 hour) | Nuclear Pdcd4 Intensity | ~48% decrease | [7] |

| Primary Neurons | Bicuculline stimulation (6 hours) | Nuclear Pdcd4 Intensity | ~54% decrease | [7] |

| HT22 Cells (neuronal cell line) | Kainic Acid (100 µM, 12h) | Pdcd4 protein expression | Significant increase | [6] |

| HT22 Cells (neuronal cell line) | shRNA-mediated knockdown of Pdcd4 + Kainic Acid | Cell Apoptosis | Significant decrease vs. KA alone | [6] |

Table 2: Example Template for Dose-Response Analysis of this compound on Neuronal Viability

| Treatment Group | Concentration (µM) | Mean Neuronal Viability (% of Vehicle) | Standard Deviation |

| Vehicle Control | 0 | 100 | 5.2 |

| This compound | 0.1 | ||

| This compound | 1 | ||

| This compound | 10 | ||

| This compound | 25 | ||

| This compound | 50 |

Experimental Protocols

The following protocols provide a detailed methodology for the culture of primary hippocampal neurons and their subsequent treatment with a small molecule inhibitor of Pdcd4.

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Hibernate-E medium

-

Papain and DNase I

-

Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX

-

Poly-D-lysine and Laminin (B1169045)

-

Sterile dissection tools and cell culture plates/coverslips

Procedure:

-

Coating Cultureware:

-

Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 1 hour at room temperature.

-

Rinse three times with sterile water and allow to air dry completely in a laminar flow hood.

-

For enhanced neuronal attachment and health, subsequently coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C. Aspirate the laminin solution immediately before plating neurons.

-

-

Tissue Dissection and Dissociation:

-

Euthanize pregnant E18 dam according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the hippocampi from the embryonic brains in ice-cold Hibernate-E medium.

-

Mince the tissue into small pieces and incubate in a papain/DNase I solution at 37°C for 15-20 minutes with gentle agitation to enzymatically dissociate the tissue.

-

Neutralize the enzyme using a solution containing a trypsin inhibitor or by washing with plating medium containing serum.

-

-

Cell Plating and Culture:

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a density of 1 x 10^5 to 2.5 x 10^5 cells/cm² in pre-warmed Neurobasal Plus Medium with supplements.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace 50% of the medium with fresh, pre-warmed medium to remove cellular debris.

-

Continue to replace half of the culture medium every 2-3 days.

-

Allow the neurons to mature in vitro for at least 7-10 days before initiating drug treatment to ensure the development of a robust synaptic network.

-

Protocol 2: Treatment of Hippocampal Neurons with this compound

Materials:

-

Mature primary hippocampal neuron cultures (DIV 7-10)

-

This compound small molecule inhibitor

-

Vehicle (e.g., DMSO, sterile water)

-

Pre-warmed culture medium

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., 10 mM in DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by diluting it in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

-

Prepare a vehicle control solution containing the same final concentration of the vehicle as the highest concentration inhibitor treatment.

-

-

Treatment:

-

Carefully remove 50% of the conditioned medium from each well of the cultured neurons and save it.

-

Add the prepared working solutions of this compound or vehicle control to the corresponding wells.

-

Incubate the treated neurons for the desired time period (e.g., 1, 6, 24, or 48 hours) at 37°C and 5% CO2. The optimal treatment time should be determined empirically based on the experimental goals.

-

-

Post-Treatment Processing:

-

Following incubation, the neurons can be processed for various downstream analyses:

-

For biochemical analysis (e.g., Western blot): Aspirate the medium, wash the cells once with ice-cold PBS, and lyse the cells directly in the well with an appropriate lysis buffer.

-

For immunocytochemistry: Aspirate the medium, wash gently with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

For RNA analysis: Aspirate the medium, wash with PBS, and add TRIzol or a similar reagent to lyse the cells and stabilize the RNA.

-

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involving Pdcd4.

Caption: Experimental workflow for treating hippocampal neurons with this compound.

Caption: Simplified Pdcd4 signaling pathway in neurons.

References

- 1. PDCD4 regulates axonal growth by translational repression of neurite growth-related genes and is modulated during nerve injury responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neuronal activity regulates the nuclear proteome to promote activity-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. PDCD4 regulates axonal growth by translational repression of neurite growth-related genes and is modulated during nerve injury responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDCD4 silencing alleviates KA‑induced neurotoxicity of HT22 cells by inhibiting endoplasmic reticulum stress via blocking the MAPK/NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Detecting PDCD4 Inhibition by Pdcd4-IN-1 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Cell Death 4 (PDCD4) is a multifaceted tumor suppressor protein that plays a crucial role in regulating cell proliferation, apoptosis, and invasion.[1][2] It primarily functions by inhibiting protein translation through its interaction with the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[3][4] By binding to eIF4A, PDCD4 prevents the unwinding of complex 5' untranslated regions (UTRs) of specific mRNAs, thereby suppressing the translation of oncoproteins and other factors involved in tumorigenesis.[3] The expression and activity of PDCD4 are tightly regulated by various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which can lead to its phosphorylation and subsequent proteasomal degradation.

Pdcd4-IN-1 is a small molecule inhibitor of PDCD4 with a binding affinity (Kd) of 350 nM. As an inhibitor, this compound is expected to disrupt the normal function of PDCD4, leading to a de-repression of translation of PDCD4 target mRNAs. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of PDCD4 activity by monitoring the expression levels of downstream target proteins upon treatment with this compound.

Signaling Pathway of PDCD4 and Inhibition by this compound

PDCD4 acts as a critical node in cellular signaling, integrating inputs from various pathways to control protein synthesis. The diagram below illustrates the canonical pathway of PDCD4-mediated translational repression and the proposed mechanism of action for this compound.

Experimental Protocols

This section details the step-by-step methodology for performing a Western blot to assess the effect of this compound on PDCD4 and its downstream targets.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cells (e.g., HEK293, HeLa, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

Protein Extraction

-

Cell Lysis:

-

Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Homogenization and Clarification:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

Protein Quantification

-

BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

Sample Preparation for Electrophoresis

-

Loading Sample Preparation: To 20-40 µg of total protein, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Final Centrifugation: Briefly centrifuge the samples to collect the condensate before loading onto the gel.

Western Blot Workflow

The following diagram outlines the key steps in the Western blot procedure.

Detailed Western Blot Protocol

-

Gel Electrophoresis: Load 20-40 µg of denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin).

Data Presentation

The quantitative data from the Western blot analysis should be summarized in tables for clear comparison of the effects of this compound.

Table 1: Reagents and Recommended Dilutions

| Reagent | Supplier | Catalog # | Recommended Dilution/Concentration |

| Primary Antibodies | |||

| Rabbit anti-PDCD4 | Rockland | N/A | 1:5000 |

| Mouse anti-β-actin | Abcam | ab8227 | 1:10000 |

| [Target Protein Antibody] | [Supplier] | [Catalog #] | [Vendor Recommended] |

| Secondary Antibodies | |||

| Goat anti-Rabbit IgG (HRP) | Abcam | N/A | 1:50000 |

| Goat anti-Mouse IgG (HRP) | Abcam | N/A | 1:10000 |

| Inhibitors & Reagents | |||

| This compound | MedChemExpress | HY-150293 | 0.1 - 10 µM |

| RIPA Lysis Buffer | Various | N/A | 1X |

| Protease/Phosphatase Inhibitors | Various | N/A | 1X |

| BCA Protein Assay Kit | Thermo Fisher | 23225 | N/A |

| ECL Western Blotting Substrate | Thermo Fisher | 32106 | N/A |

Table 2: Experimental Groups and Conditions

| Group | Treatment | Concentration | Duration (hours) |

| 1 | Vehicle (DMSO) | - | 24 |

| 2 | This compound | 0.1 µM | 24 |

| 3 | This compound | 1 µM | 24 |

| 4 | This compound | 10 µM | 24 |

| 5 | Vehicle (DMSO) | - | 6 |

| 6 | This compound | 1 µM | 6 |

| 7 | Vehicle (DMSO) | - | 12 |

| 8 | This compound | 1 µM | 12 |

Table 3: Sample Data Quantification (Hypothetical)

| Treatment | PDCD4 (Normalized Intensity) | Target Protein X (Normalized Intensity) |